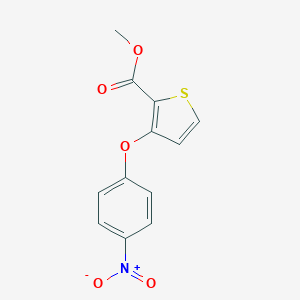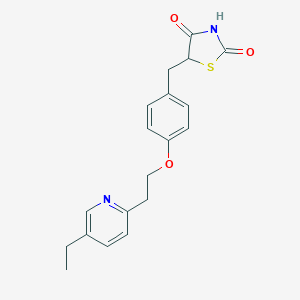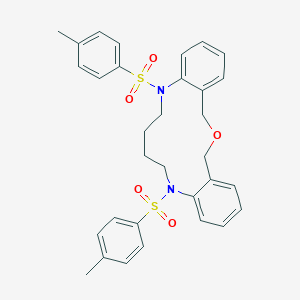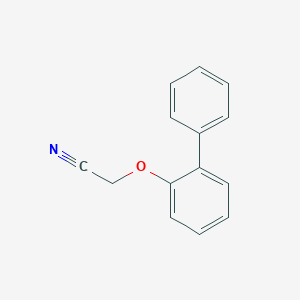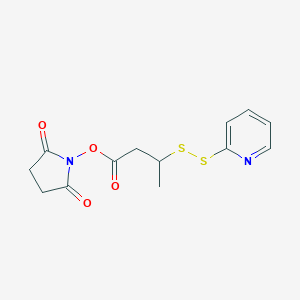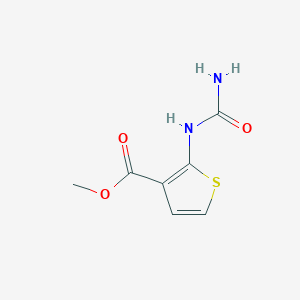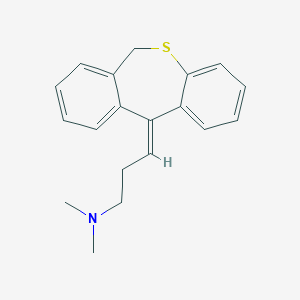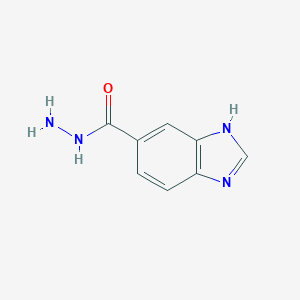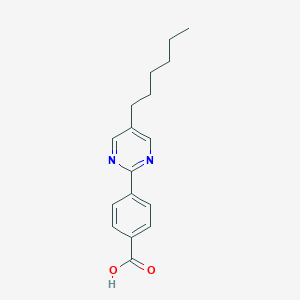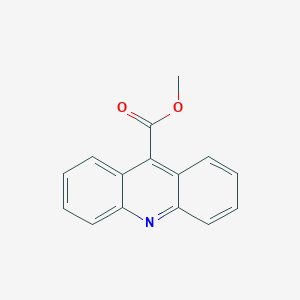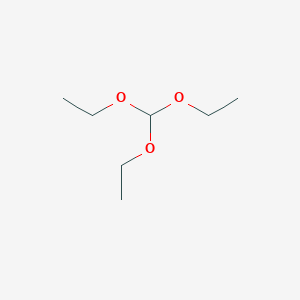![molecular formula C12H9ClO B026460 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride CAS No. 106817-62-3](/img/structure/B26460.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride, commonly known as BUPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPC is a highly reactive compound that belongs to the family of bicyclic compounds.
作用機序
The mechanism of action of BUPC is still not fully understood. However, it has been reported that BUPC induces apoptosis in cancer cells by activating the caspase pathway. BUPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
生化学的および生理学的効果
BUPC has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. BUPC has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BUPC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
実験室実験の利点と制限
One of the main advantages of BUPC is its high reactivity, which makes it an excellent reagent for organic synthesis. Additionally, BUPC exhibits potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, BUPC is highly reactive and can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
将来の方向性
The potential applications of BUPC in various fields make it an exciting area of research. Future studies could focus on the development of new anticancer drugs based on BUPC and the synthesis of novel organic materials using BUPC as a reagent. Additionally, further studies could investigate the mechanism of action of BUPC and its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, BUPC is a highly reactive compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BUPC's potent antitumor activity makes it a potential candidate for the development of new anticancer drugs, and its high reactivity makes it an excellent reagent for organic synthesis. Further studies are required to fully understand the mechanism of action of BUPC and its potential applications in other fields.
合成法
The synthesis of BUPC involves the reaction of bicyclo[4.4.1]undeca-2,7-diene with dichloromethylene followed by oxidation with potassium permanganate. This process yields BUPC in a yield of approximately 80%.
科学的研究の応用
BUPC has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been reported that BUPC exhibits antitumor activity against various cancer cell lines, including leukemia and breast cancer. BUPC has also been used in the synthesis of novel organic materials and as a reagent in organic synthesis.
特性
CAS番号 |
106817-62-3 |
|---|---|
製品名 |
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
分子式 |
C12H9ClO |
分子量 |
204.65 g/mol |
IUPAC名 |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
InChIキー |
ZNKAJOQBSSHAIX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
正規SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
同義語 |
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carbonyl chloride (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



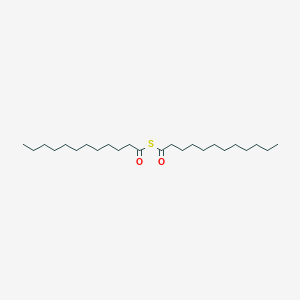
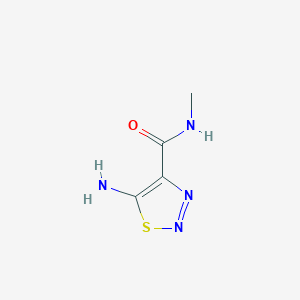
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
